4-{2-[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide
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Overview
Description
4-{2-[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-{2-[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-{2-[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
What sets 4-{2-[4-Amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H18N6O3S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C18H18N6O3S/c1-27-14-8-4-12(5-9-14)17-22-23-18(24(17)20)28-10-15(25)21-13-6-2-11(3-7-13)16(19)26/h2-9H,10,20H2,1H3,(H2,19,26)(H,21,25) |
InChI Key |
XVIQIZHAVDQEJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
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